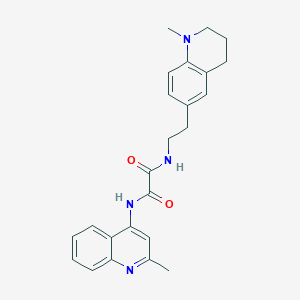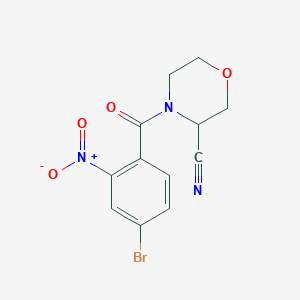
4-chloro-N-(pyridin-3-ylmethylidene)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-chloro-N-(pyridin-3-ylmethylidene)benzene-1-sulfonamide” is a chemical compound with the CAS Number: 137505-14-7 . It has a molecular weight of 280.73 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H9ClN2O2S/c13-11-3-5-12(6-4-11)18(16,17)15-9-10-2-1-7-14-8-10/h1-9H/b15-9+ . This indicates that the compound has a pyridine ring attached to a benzene ring via a methylene bridge. The benzene ring is substituted with a sulfonyl group and a chlorine atom .Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibitors
One significant application of sulfonamide derivatives is as inhibitors of carbonic anhydrase, an enzyme critical in various physiological processes. A study by Bozdağ et al. (2014) highlights the role of sulfonamides in selectively inhibiting carbonic anhydrase isoforms, which is crucial for developing therapeutic agents targeting specific diseases. This research demonstrated how minor modifications in the chemical structure of sulfonamides could drastically alter their inhibitory effectiveness against different enzyme isoforms, providing insights into designing selective inhibitors for therapeutic use Bozdağ, Ferraroni, Nuti, Vullo, Rossello, Carta, Scozzafava, & Supuran, 2014.
Photoelectrical Characteristics in Photodiodes
Another study by Farooq et al. (2019) delves into the photoelectrical characteristics of novel Ru(II) complexes, including those synthesized from 4-chloro-N-[(E)-(pyridin-2-yl) methylidene] benzene-1-sulfonamide. This research is pivotal for the development of photodiodes, showcasing the potential of these compounds in enhancing photodiode performance through improved photosensitivity and electrical properties under illumination Farooq, Elgazzar, Dere, Dayan, Şerbetçi, Karabulut, Atif, & Hanif, 2019.
Fluorescent Probes for Thiophenols Discrimination
The development of selective and sensitive fluorescent probes for detecting thiophenols over aliphatic thiols is critical for environmental and biological monitoring. Wang et al. (2012) introduced a reaction-based fluorescent probe utilizing sulfonamide derivatives for this purpose, demonstrating the applicability of these compounds in detecting toxic benzenethiols with high selectivity and sensitivity Wang, Han, Jia, Zhou, & Deng, 2012.
Antimicrobial and Antioxidant Activities
Research on the synthesis of new sulfonamide derivatives and their biological activities reveals their potential as antimicrobial and antioxidant agents. Badgujar, More, & Meshram (2018) synthesized a series of sulfonamides with significant activity against selected bacterial and fungal strains, showcasing the versatility of sulfonamide derivatives in pharmaceutical applications Badgujar, More, & Meshram, 2018.
Corrosion Inhibitors
Sappani & Karthikeyan (2014) explored the use of sulfonamide derivatives as corrosion inhibitors for mild steel in acidic environments. Their findings indicate that these compounds can significantly enhance the corrosion resistance of metals, offering potential applications in industrial processes and maintenance Sappani & Karthikeyan, 2014.
Propiedades
IUPAC Name |
(NE)-4-chloro-N-(pyridin-3-ylmethylidene)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2S/c13-11-3-5-12(6-4-11)18(16,17)15-9-10-2-1-7-14-8-10/h1-9H/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBQREGGXMKCQY-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=N/S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chlorothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2834369.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2834371.png)

![(4-Aminospiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-1-yl)methanol](/img/structure/B2834375.png)
![5-((2,5-dimethoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2834377.png)
![N-(2-Cyano-3,3-dimethylbutan-2-yl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2834379.png)
methanone](/img/structure/B2834380.png)

![4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2834385.png)


![N-([2,3'-bipyridin]-5-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2834391.png)